1-(Fluoromethyl)-4-methoxybenzene
Overview
Description
1-(Fluoromethyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a fluoromethyl group and a methoxy group. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and methoxy substituents. The fluoromethyl group introduces significant electronegativity, while the methoxy group contributes to the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Fluoromethyl)-4-methoxybenzene can be synthesized through various methods. One common approach involves the fluoromethylation of 4-methoxybenzene. This can be achieved using fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonate in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Fluoromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
1-(Fluoromethyl)-4-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-4-methoxybenzene involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
1-(Hydroxymethyl)-4-methoxybenzene: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
1-(Fluoromethyl)-4-methoxybenzene is unique due to the presence of the fluoromethyl group, which imparts distinct electronegativity and reactivity compared to its chloro, bromo, and hydroxymethyl analogs. This makes it particularly valuable in applications requiring specific electronic and steric properties.
Biological Activity
1-(Fluoromethyl)-4-methoxybenzene, also known as 4-methoxybenzyl fluoride , is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the introduction of a fluoromethyl group onto a methoxy-substituted benzene ring. Various methodologies have been employed, including:
- Nucleophilic substitution reactions using fluoromethylating agents.
- Palladium-catalyzed coupling reactions , which allow for the selective introduction of the fluoromethyl group under mild conditions.
Antitumor Activity
This compound has been investigated for its antitumor properties. A study highlighted that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MDA-MB-468 and MCF-7)
- Colon cancer (HT29 and HCT-116)
The compound demonstrated low micromolar GI50 values, indicating potent growth inhibition. Notably, co-incubation with cytochrome P450 inducers enhanced its activity, suggesting a mechanism involving metabolic activation .
Enzymatic Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression. For instance, it has shown potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival. The compound's IC50 values against various HDAC isoforms have been documented, revealing its efficacy in modulating gene expression related to cancer .
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested against pancreatic adenocarcinoma cell lines. The results indicated that the compound effectively reduced cell viability with IC50 values in the low micromolar range. This suggests a promising avenue for developing new therapeutic agents targeting resistant cancer types .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and activation of caspases . This pathway is critical for the therapeutic efficacy of many anticancer drugs.
Data Summary
Biological Activity | Cell Line Tested | IC50 Value (µM) |
---|---|---|
Antitumor Activity | MDA-MB-468 | <1 |
Antitumor Activity | HT29 | 5-10 |
HDAC Inhibition | HDAC1 | 2 |
HDAC Inhibition | HDAC6 | 3 |
Properties
IUPAC Name |
1-(fluoromethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRFLCABDYIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459341 | |
Record name | Benzene, 1-(fluoromethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16473-39-5 | |
Record name | Benzene, 1-(fluoromethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.